molecular formula C8H14N2O B1322701 2,8-二氮杂螺[4.5]癸烷-1-酮 CAS No. 546086-95-7

2,8-二氮杂螺[4.5]癸烷-1-酮

货号 B1322701
CAS 编号: 546086-95-7
分子量: 154.21 g/mol
InChI 键: HHIOFHJYOIVJJK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,8-Diazaspiro[4.5]decan-1-one is a chemical compound that has garnered interest in various fields of medicinal chemistry due to its unique spirocyclic structure, which is incorporated into a range of pharmacologically active molecules. The compound features in the development of muscarinic agonists, GlyT1 inhibitors, T-type calcium channel antagonists, and CCR4 antagonists, among others. Its versatility is highlighted by its presence in compounds with potential therapeutic applications in neurodegenerative diseases, pain management, and immune response modulation .

Synthesis Analysis

The synthesis of 2,8-diazaspiro[4.5]decan-1-one derivatives has been approached through various innovative methods. One approach involves a one-pot synthesis of 2-aroyl-1,4-diaryl derivatives, utilizing a zwitterionic intermediate formed by the addition of triphenylphosphine to diaroylacetylenes, followed by a Knoevenagel condensation . Another method includes the discovery of a novel class of GlyT1 inhibitors, where the synthesis process aimed at improving metabolic stability and pharmacokinetic profiles . Additionally, regioselective synthesis techniques have been employed to create diazaspiro[4.4]nona- and tetrazaspiro[4.5]deca derivatives, demonstrating the flexibility of synthetic strategies for this scaffold .

Molecular Structure Analysis

The molecular structure of 2,8-diazaspiro[4.5]decan-1-one derivatives is characterized by the presence of a spirocyclic core, which is a key feature for interacting with various biological targets. The structural analysis has been further refined through molecular mechanics energy minimization techniques, providing insights into the conformational preferences and potential bioactive forms of these compounds . The complex crystal structure of PHD2 with a 2,8-diazaspiro[4.5]decan-1-one inhibitor revealed novel interactions, such as hydrogen bonds and π-π stacking, which are crucial for binding affinity .

Chemical Reactions Analysis

The reactivity of 2,8-diazaspiro[4.5]decan-1-one derivatives has been explored in the context of their potential as muscarinic agonists and other receptor modulators. For instance, the reaction of these compounds with hydrazine hydrate leads to pyrazolecarbohydrazide derivatives, which can undergo further intramolecular cyclization . Additionally, the modification of the piperidine nitrogen in the GlyT1 inhibitor series has been shown to reduce basicity and hERG affinity, which is important for the safety profile of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,8-diazaspiro[4.5]decan-1-one derivatives are closely related to their pharmacological profiles. For example, the modulation of the basicity of the piperidine nitrogen has been linked to improved metabolic stability and reduced hERG affinity . The compounds' ability to inhibit T-type calcium channels and their selectivity over L-type channels have been attributed to specific structural features, which were elucidated through synthesis and structure-activity relationship (SAR) studies . Furthermore, the potential of these compounds to induce receptor endocytosis, as seen with CCR4 antagonists, suggests additional layers of complexity in their mode of action .

科学研究应用

抑制 RIPK1 激酶活性

2,8-二氮杂螺[4.5]癸烷-1-酮: 衍生物已被鉴定为受体相互作用蛋白激酶 1 (RIPK1) 的有效抑制剂。RIPK1 在坏死性凋亡中起着至关重要的作用,坏死性凋亡是一种与各种炎症性疾病相关的程序性细胞死亡形式。 通过抑制 RIPK1,这些化合物可以阻断坏死性凋亡途径,为治疗以炎症为特征的疾病提供治疗潜力 .

炎症性肠病的治疗

2,8-二氮杂螺[4.5]癸烷-1-酮 的衍生物已被证明可以作为选择性双重 TYK2/JAK1 抑制剂。这些化合物在急性溃疡性结肠炎模型中已显示出有效性,表明它们有潜力用作治疗炎症性肠病的药物。 它们的行动涉及调节 TYK2/JAK1 调节基因的表达以及 Th1、Th2 和 Th17 细胞的形成 .

抗坏死性凋亡作用

在细胞模型中,某些 2,8-二氮杂螺[4.5]癸烷-1-酮 衍生物已表现出显着的抗坏死性凋亡作用。 例如,化合物 41 在 U937 细胞(一种用于科学研究的人类细胞系)中显示出有希望的结果,表明它有潜力作为进一步开发的先导化合物 .

激酶抑制的选择性

2,8-二氮杂螺[4.5]癸烷-1-酮 的结构优化已导致对某些激酶具有高度选择性的衍生物。这种选择性对于开发具有较少副作用的靶向疗法至关重要。 例如,化合物 48 对 JAK2 的选择性比其他激酶高 23 倍以上,使其成为临床开发的强大候选者 .

代谢稳定性

代谢稳定性是药物开发的关键因素2,8-二氮杂螺[4.5]癸烷-1-酮 衍生物据报道具有优异的代谢稳定性,这表明它们在人体内具有良好的药代动力学特性 .

生化分析

Biochemical Properties

2,8-Diazaspiro[4.5]decan-1-one plays a crucial role in biochemical reactions, particularly as an inhibitor of receptor-interacting protein kinase 1 (RIPK1). RIPK1 is a key mediator in the necroptosis pathway, a form of programmed cell death. By inhibiting RIPK1, 2,8-Diazaspiro[4.5]decan-1-one can block the activation of necroptosis, thereby exhibiting therapeutic potential in inflammatory diseases . Additionally, derivatives of 2,8-Diazaspiro[4.5]decan-1-one have shown selective inhibition of TYK2/JAK1 kinases, which are involved in cytokine signaling pathways .

Cellular Effects

2,8-Diazaspiro[4.5]decan-1-one has been shown to exert significant effects on various cell types and cellular processes. In U937 cells, a model for necroptosis, 2,8-Diazaspiro[4.5]decan-1-one derivatives demonstrated prominent anti-necroptotic effects . This compound influences cell function by modulating cell signaling pathways, such as the TYK2/JAK1 pathway, which is critical for cytokine signaling and immune response regulation . Furthermore, it affects gene expression related to inflammatory responses, thereby impacting cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of 2,8-Diazaspiro[4.5]decan-1-one involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. For instance, it binds to RIPK1, inhibiting its kinase activity and preventing the formation of necrosomes, which are essential for necroptosis . Additionally, 2,8-Diazaspiro[4.5]decan-1-one derivatives selectively inhibit TYK2/JAK1 kinases by binding to their active sites, thereby modulating the downstream signaling pathways involved in immune responses . These interactions result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,8-Diazaspiro[4.5]decan-1-one have been observed to change over time. The compound exhibits excellent metabolic stability, which is crucial for its sustained activity in biological systems . Studies have shown that 2,8-Diazaspiro[4.5]decan-1-one maintains its inhibitory effects on RIPK1 and TYK2/JAK1 kinases over extended periods, indicating its potential for long-term therapeutic applications

Dosage Effects in Animal Models

The effects of 2,8-Diazaspiro[4.5]decan-1-one vary with different dosages in animal models. At therapeutic doses, the compound has shown significant anti-inflammatory and anti-necroptotic effects without causing adverse reactions . At higher doses, there may be potential toxic effects, which necessitate careful dosage optimization in preclinical studies. The threshold effects and toxicological profile of 2,8-Diazaspiro[4.5]decan-1-one are critical for its development as a safe and effective therapeutic agent.

Metabolic Pathways

2,8-Diazaspiro[4.5]decan-1-one is involved in several metabolic pathways, primarily through its interaction with enzymes such as RIPK1 and TYK2/JAK1 kinases . These interactions influence metabolic flux and metabolite levels, contributing to its overall biological activity. The compound’s metabolic stability and its effects on enzyme activity are essential for its therapeutic potential.

Transport and Distribution

The transport and distribution of 2,8-Diazaspiro[4.5]decan-1-one within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to localize and accumulate in target tissues is crucial for its efficacy . Studies have shown that 2,8-Diazaspiro[4.5]decan-1-one derivatives exhibit favorable tissue distribution, which enhances their therapeutic potential .

Subcellular Localization

2,8-Diazaspiro[4.5]decan-1-one is localized in specific subcellular compartments, which influences its activity and function. The compound may be directed to particular organelles or cellular compartments through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

属性

IUPAC Name

2,8-diazaspiro[4.5]decan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-7-8(3-6-10-7)1-4-9-5-2-8/h9H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIOFHJYOIVJJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623587
Record name 2,8-Diazaspiro[4.5]decan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

546086-95-7
Record name 2,8-Diazaspiro[4.5]decan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (I-11) (5.0 g, 19.7 mmol) in methylene chloride (10 mL) was added trifluoroacetic acid (15.2 mL, 197 mmol) and the resulting solution was stirred at rt for 1 h. After evaporating the volatiles the residue was basified on ion exchange column washed with methanol followed by 1 N ammonia in methanol to give 2,8-diazaspiro[4.5]decan-1-one. LC/MS: (M+1)+: 155.11
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15.2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-(4-Trifluoromethoxy-phenyl)-2,8-diaza-spiro[4.5]decan-1-one acetic acid salt (0.02 g, 0.05 mmol) was dissolved in pyridine (0.5 ml) at room temperature and 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride (0.013 g, 0.06 mmol) was added and the mixture was stirred overnight at room temperature. The reaction mixture was concentrated in vacuo and the resulting residue was dissolved in AcOEt and washed with 0.1M HCl and brine. The organic layer was dried (Na2SO4), filtered and evaporated under reduced pressure to give a crude residue which was purified by flash column chromatography (4:1 AcOEt/heptane) to yield 2-(4-trifluoromethoxy-phenyl)-8-(1,3,5-trimethyl-1H-pyrazole-4-sulfonyl)-2,8-diaza-spiro[4.5]decan-1-onel)-2,8-diaza-spiro[4.5]decan-1-one as an off-white solid (0.09 g, 31%). MS (ESI): 487.3 (MH+)
Name
2-(4-Trifluoromethoxy-phenyl)-2,8-diaza-spiro[4.5]decan-1-one acetic acid salt
Quantity
0.02 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
0.013 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,8-Diazaspiro[4.5]decan-1-one
Reactant of Route 2
2,8-Diazaspiro[4.5]decan-1-one
Reactant of Route 3
2,8-Diazaspiro[4.5]decan-1-one
Reactant of Route 4
2,8-Diazaspiro[4.5]decan-1-one
Reactant of Route 5
2,8-Diazaspiro[4.5]decan-1-one
Reactant of Route 6
2,8-Diazaspiro[4.5]decan-1-one

Q & A

Q1: How do 2,8-Diazaspiro[4.5]decan-1-one derivatives interact with their targets, and what are the downstream effects?

A1: Research has primarily focused on 2,8-Diazaspiro[4.5]decan-1-one derivatives as kinase inhibitors. One study identified a derivative as a potent and selective dual TYK2/JAK1 inhibitor []. These kinases play crucial roles in inflammatory signaling pathways. By inhibiting TYK2 and JAK1, this compound effectively reduced the expression of pro-inflammatory genes and suppressed the formation of Th1, Th2, and Th17 cells, ultimately leading to potent anti-inflammatory effects in a model of ulcerative colitis []. Another study highlights the development of 2,8-Diazaspiro[4.5]decan-1-one derivatives as RIPK1 kinase inhibitors []. While the specific mechanisms are not elaborated upon in the abstract, RIPK1 inhibition presents a therapeutic strategy for conditions involving regulated cell death and inflammation.

Q2: What is the Structure-Activity Relationship (SAR) of 2,8-Diazaspiro[4.5]decan-1-one derivatives, and how do structural modifications impact their activity and selectivity?

A2: The SAR of 2,8-Diazaspiro[4.5]decan-1-one derivatives is an active area of investigation. Researchers have explored modifications to the core structure, particularly at the 4-position, aiming to optimize their activity and selectivity [, ]. One study demonstrated that introducing a spirocyclic scaffold at the 4-position significantly enhanced the potency and selectivity of a TYK2 inhibitor []. This modification led to the discovery of a derivative with excellent selectivity for TYK2 over JAK2, highlighting the potential of structural modifications in fine-tuning the biological activity of these compounds [].

Q3: What are the potential applications of 2,8-Diazaspiro[4.5]decan-1-one derivatives beyond their use as kinase inhibitors?

A3: While kinase inhibition represents a major area of exploration, 2,8-Diazaspiro[4.5]decan-1-one derivatives have also been investigated for other therapeutic targets. Research indicates their potential as isoform-selective phospholipase D (PLD) inhibitors []. PLD enzymes are implicated in various cellular processes, including signal transduction and membrane trafficking, making their selective inhibition a promising strategy for diseases like cancer and neurodegenerative disorders [].

Q4: Have there been any in vitro or in vivo studies demonstrating the efficacy of 2,8-Diazaspiro[4.5]decan-1-one derivatives?

A4: Yes, research on 2,8-Diazaspiro[4.5]decan-1-one derivatives has progressed to in vitro and in vivo studies. A study demonstrated the efficacy of a novel 2,8-Diazaspiro[4.5]decan-1-one derivative as a dual TYK2/JAK1 inhibitor in an acute ulcerative colitis model []. The compound exhibited superior anti-inflammatory activity compared to Tofacitinib, a clinically approved JAK inhibitor, further supporting its therapeutic potential for inflammatory bowel disease [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。